1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine

Overview

Description

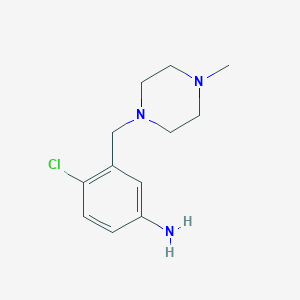

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine (CAMP) is an organic compound with a chemical structure consisting of a piperazine ring, a benzyl group, and a chloro-amino group. It is a synthetic compound that has been studied extensively in the fields of medicinal chemistry and pharmaceutical research. CAMP has been studied for its potential therapeutic applications, as well as its ability to act as a reagent for synthesizing other compounds.

Scientific Research Applications

Synthesis and Derivative Formation

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine and its derivatives are utilized in the synthesis of various compounds, illustrating their role as key intermediates in organic synthesis:

Synthesis of New Amides : This compound serves as a starting material in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These amides are crucial intermediates in the development of antileukemic agents, such as imatinib, showcasing its significance in medicinal chemistry (Koroleva et al., 2011).

Formation of Molecular Cocrystals : In crystal engineering and host-guest chemistry, this compound has been used to form binary molecular cocrystals with 5-sulfosalicylic acid. The cocrystals display unique hydrogen-bonding supramolecular architectures, underlining the compound's role in forming structurally intricate materials (Wang et al., 2011).

Development of Ligands for CNS Receptors : Derivatives of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine have been synthesized to act as ligands for central nervous system receptors. These compounds have been shown to interact with σ1-receptors, indicating potential applications in neurological research and drug development (Beduerftig et al., 2001).

Drug Synthesis and Optimization

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine is a pivotal component in the synthesis and optimization of drugs targeting various receptors and medical conditions:

Synthesis of Imatinib : The compound has been identified as a critical precursor in the synthesis of Imatinib, a drug primarily used in the treatment of certain types of cancer. Its role in the synthesis pathway underscores its importance in pharmaceutical manufacturing (Koroleva et al., 2012).

Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, derived from this compound, were synthesized as ligands for the histamine H4 receptor. These ligands have shown potential as anti-inflammatory agents and in pain management, further emphasizing the compound's utility in therapeutic applications (Altenbach et al., 2008).

Ab Initio and Density Functional Theory Investigations : The compound has been the subject of extensive theoretical studies, including ab initio Hartree-Fock and Density Functional Theory investigations. These studies focus on its conformational stability, molecular structure, and vibrational spectra, providing valuable insights into its physicochemical properties and interactions (Taşal & Kumalar, 2010).

properties

IUPAC Name |

4-chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSUOEOSEAFRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

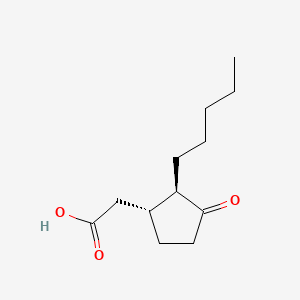

![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)

![(S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate](/img/structure/B3154015.png)

![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)